molecular formula C17H17N3OS B2745000 N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine CAS No. 866137-90-8

N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine

Cat. No. B2745000
CAS RN: 866137-90-8
M. Wt: 311.4
InChI Key: ZLABXRUJBMQPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMD534085 or BIBX1382 and belongs to the class of quinazoline derivatives.

Scientific Research Applications

Amine Protection/Deprotection in Organic Synthesis

The compound’s structure suggests potential utility in the protection and deprotection of amines in organic synthesis. The methoxyphenyl moiety can be used as a chemoselective protecting group for amines, which can be stable under various conditions and removed when necessary .

Hole Transporting Materials for Perovskite Solar Cells

Derivatives of N-[(2-methoxyphenyl)methyl]-2-(methylsulfanyl)quinazolin-4-amine could serve as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). These materials are crucial for the efficient operation of PSCs, influencing the overall power conversion efficiency .

Biomarker Identification in Pharmacology

The compound’s metabolites may serve as potential biomarkers for the usage of certain substances. For instance, in toxicology studies, identifying unique metabolites can help in the detection of substance use .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylsulfanylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-21-15-10-6-3-7-12(15)11-18-16-13-8-4-5-9-14(13)19-17(20-16)22-2/h3-10H,11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLABXRUJBMQPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=NC3=CC=CC=C32)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine

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